Cas no 2137504-38-0 (tert-butyl 6-fluoro-2,3-dihydro-1H-indole-2-carboxylate)

tert-butyl 6-fluoro-2,3-dihydro-1H-indole-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 6-fluoro-2,3-dihydro-1H-indole-2-carboxylate
- 1H-Indole-2-carboxylic acid, 6-fluoro-2,3-dihydro-, 1,1-dimethylethyl ester
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- インチ: 1S/C13H16FNO2/c1-13(2,3)17-12(16)11-6-8-4-5-9(14)7-10(8)15-11/h4-5,7,11,15H,6H2,1-3H3
- InChIKey: ZNDWIRRVEGXAJZ-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC2=C(C=1)NC(C(=O)OC(C)(C)C)C2
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 300
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 38.3
tert-butyl 6-fluoro-2,3-dihydro-1H-indole-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-361437-0.1g |
tert-butyl 6-fluoro-2,3-dihydro-1H-indole-2-carboxylate |
2137504-38-0 | 95.0% | 0.1g |
$476.0 | 2025-03-18 | |
Enamine | EN300-361437-2.5g |
tert-butyl 6-fluoro-2,3-dihydro-1H-indole-2-carboxylate |
2137504-38-0 | 95.0% | 2.5g |
$1063.0 | 2025-03-18 | |
Enamine | EN300-361437-0.05g |
tert-butyl 6-fluoro-2,3-dihydro-1H-indole-2-carboxylate |
2137504-38-0 | 95.0% | 0.05g |
$455.0 | 2025-03-18 | |
Enamine | EN300-361437-10.0g |
tert-butyl 6-fluoro-2,3-dihydro-1H-indole-2-carboxylate |
2137504-38-0 | 95.0% | 10.0g |
$2331.0 | 2025-03-18 | |
Enamine | EN300-361437-0.25g |
tert-butyl 6-fluoro-2,3-dihydro-1H-indole-2-carboxylate |
2137504-38-0 | 95.0% | 0.25g |
$498.0 | 2025-03-18 | |
Enamine | EN300-361437-1.0g |
tert-butyl 6-fluoro-2,3-dihydro-1H-indole-2-carboxylate |
2137504-38-0 | 95.0% | 1.0g |
$541.0 | 2025-03-18 | |
Enamine | EN300-361437-5.0g |
tert-butyl 6-fluoro-2,3-dihydro-1H-indole-2-carboxylate |
2137504-38-0 | 95.0% | 5.0g |
$1572.0 | 2025-03-18 | |
Enamine | EN300-361437-0.5g |
tert-butyl 6-fluoro-2,3-dihydro-1H-indole-2-carboxylate |
2137504-38-0 | 95.0% | 0.5g |
$520.0 | 2025-03-18 |
tert-butyl 6-fluoro-2,3-dihydro-1H-indole-2-carboxylate 関連文献
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
tert-butyl 6-fluoro-2,3-dihydro-1H-indole-2-carboxylateに関する追加情報
tert-butyl 6-fluoro-2,3-dihydro-1H-indole-2-carboxylate (CAS No. 2137504-38-0)
The compound tert-butyl 6-fluoro-2,3-dihydro-1H-indole-2-carboxylate (CAS No. 2137504-38-0) is a significant molecule in the field of organic chemistry, particularly within the realm of heterocyclic compounds. This compound belongs to the indole family, which has been extensively studied due to its wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The tert-butyl group attached to the indole ring introduces steric effects that can influence the compound's reactivity and solubility properties. The presence of a fluorine atom at the 6-position further enhances its electronic characteristics, making it a versatile building block for various synthetic transformations.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of tert-butyl 6-fluoro-2,3-dihydro-1H-indole-2-carboxylate. Researchers have employed catalytic cross-coupling reactions and enantioselective synthesis techniques to produce this compound with high purity and enantiomeric excess. These methods not only improve the yield but also reduce the environmental footprint of the manufacturing process, aligning with the principles of green chemistry.
One of the most notable applications of this compound is in drug discovery. The indole core is a common structural motif in many bioactive molecules, including anticancer agents and antiviral drugs. For instance, studies have shown that tert-butyl 6-fluoro-2,3-dihydro-1H-indole-2-carboxylate can serve as a precursor for synthesizing indole-based inhibitors targeting specific enzymes involved in cancer progression. The fluorine atom at the 6-position plays a crucial role in modulating the pharmacokinetic properties of these inhibitors, enhancing their bioavailability and efficacy.
In addition to its role in pharmaceuticals, this compound has also found applications in materials science. The indole moiety is known for its ability to form stable coordination complexes with metal ions, making it a valuable component in the development of novel materials for electronic devices. Recent research has explored the use of tert-butyl 6-fluoro-2,3-dihydro-1H-indole-2-carboxylate in creating self-assembled monolayers and metalloorganic frameworks (MOFs), which exhibit unique optical and electronic properties.
The synthesis of tert-butyl 6-fluoro-2,3-dihydro-1H-indole-2-carboxylate typically involves a multi-step process that includes Friedel-Crafts alkylation or acylation followed by functionalization with a tert-butyl ester group. The introduction of fluorine at the 6-position is often achieved through nucleophilic aromatic substitution or electrophilic fluorination techniques. These steps require precise control over reaction conditions to ensure high yields and selectivity.
From an environmental perspective, understanding the degradation pathways of tert-butyl 6-fluoro-2,3-dihydro-1H-indole-2-carboxylate is crucial for assessing its potential impact on ecosystems. Recent studies have employed computational chemistry methods to predict its biodegradation rates under various environmental conditions. These findings suggest that the compound undergoes rapid hydrolysis under alkaline conditions, reducing its persistence in aqueous environments.
In conclusion, tert-butyl 6-fluoro-2,3-dihydro-1H-indole-2-carboxylate (CAS No. 2137504
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